2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
The compound “2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs and have varied and significant biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One efficient method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . Another method involves substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Properties
Pyrazolo[1,5-a]pyrimidines are synthesized through various methods, including regioselective synthesis facilitated by KHSO4 in aqueous media under ultrasound irradiation. This method offers an environmentally friendly, efficient, and convenient route for producing novel pyrazolo[1,5-a]pyrimidine derivatives, with benefits such as high yields, operational simplicity, and short reaction times. The synthesized compounds have been structurally characterized and confirmed through spectroscopic methods, demonstrating their potential for further chemical and biological exploration (Kaping et al., 2016).
Anti-inflammatory and Anti-cancer Activities
Research on pyrazolo[1,5-a]pyrimidine derivatives has also revealed their promising anti-inflammatory and anti-cancer activities. These compounds have been synthesized and evaluated for their potential in treating various cancer types and inflammation-related disorders, indicating a significant area of interest for developing new therapeutic agents (Kaping et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is PI3Kγ (Phosphoinositide 3-kinase gamma) . PI3Kγ is a lipid kinase that plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound acts as an inhibitor of PI3Kγ . By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the activation of downstream signaling pathways, leading to altered cellular responses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity. By inhibiting PI3Kγ, the compound reduces the levels of PIP3, leading to decreased activation of AKT, a serine/threonine-specific protein kinase. This, in turn, affects the activity of mTOR, a key regulator of cell growth and proliferation .
Result of Action
The inhibition of PI3Kγ by this compound can lead to a variety of cellular effects, depending on the specific cellular context. In cancer cells, for example, inhibition of the PI3K/AKT/mTOR pathway can lead to reduced cell growth and proliferation . In immune cells, the same inhibition can affect cell migration and immune responses .
Biochemical Analysis
Biochemical Properties
2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is known to interact with various enzymes and proteins. It has been found to inhibit PI3Kγ, a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The nature of these interactions is likely to be complex and multifaceted, involving both direct binding interactions and indirect effects on enzyme activity .
Cellular Effects
This compound has been found to have a range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit PI3Kγ, which plays a key role in many cellular processes, including cancer- and immune-related disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit PI3Kγ, suggesting that it may exert its effects by binding to this enzyme and inhibiting its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Properties
IUPAC Name |
2-(3-bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c1-24-17-7-5-13(6-8-17)15-11-21-19-10-18(22-23(19)12-15)14-3-2-4-16(20)9-14/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXCOCMKPQMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)Br)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587546 | |
Record name | 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-45-1 | |
Record name | 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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